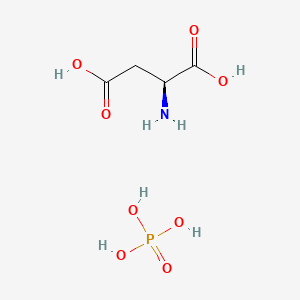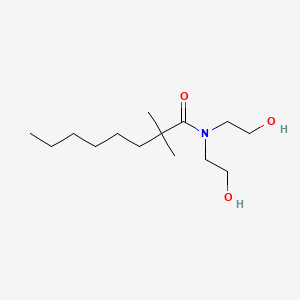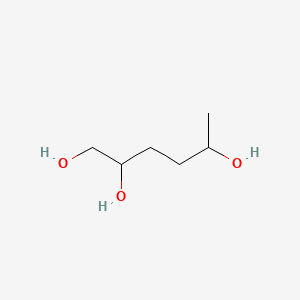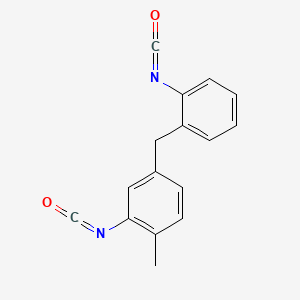
L-aspartic acid phosphoric acid salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-aspartic acid phosphoric acid salt is a compound formed by the combination of L-aspartic acid and phosphoric acid. L-aspartic acid is a non-essential amino acid that plays a crucial role in the biosynthesis of proteins. It exists in two isoforms: L-aspartic acid and D-aspartic acid, with the L-isomer being more common in biological systems . Phosphoric acid is a mineral acid commonly used in various industrial and chemical processes. The combination of these two compounds results in a salt that has unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of L-aspartic acid phosphoric acid salt typically involves the reaction of L-aspartic acid with phosphoric acid under controlled conditions. One common method involves dissolving L-aspartic acid in a suitable solvent, such as water or a mixture of water and an organic solvent. Phosphoric acid is then added to the solution, and the mixture is stirred at a specific temperature and pH to facilitate the formation of the salt. The reaction conditions, such as temperature, pH, and concentration of reactants, are optimized to achieve the desired yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reactants are mixed in large reactors, and the reaction is monitored and controlled using advanced instrumentation. The product is then purified using techniques such as crystallization, filtration, and drying to obtain the final salt in a pure form. The industrial production methods are designed to ensure high efficiency, cost-effectiveness, and scalability .
Chemical Reactions Analysis
Types of Reactions
L-aspartic acid phosphoric acid salt can undergo various chemical reactions, including:
Oxidation: The amino group of L-aspartic acid can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl groups can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms in the amino and carboxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and substituting agents such as alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and reaction times, to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of L-aspartic acid, such as oxo derivatives, alcohol derivatives, and substituted derivatives. These products have different properties and applications depending on the nature of the functional groups introduced .
Scientific Research Applications
L-aspartic acid phosphoric acid salt has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It plays a role in the study of amino acid metabolism and protein synthesis.
Mechanism of Action
The mechanism of action of L-aspartic acid phosphoric acid salt involves its interaction with various molecular targets and pathways. In biological systems, L-aspartic acid is involved in the synthesis of proteins, neurotransmission, and energy production. It acts as a substrate for enzymes such as aspartate aminotransferase and participates in metabolic pathways such as the urea cycle and the malate-aspartate shuttle . Phosphoric acid contributes to the compound’s acidity and reactivity, enhancing its ability to participate in various chemical reactions .
Comparison with Similar Compounds
L-aspartic acid phosphoric acid salt can be compared with other similar compounds, such as:
L-glutamic acid phosphoric acid salt: Similar in structure but with different properties and applications.
L-aspartic acid hydrochloride: A salt formed with hydrochloric acid, used in different contexts.
Polyaspartic acid: A polymer derived from aspartic acid with applications in biodegradable materials.
These compounds share some similarities in their chemical structure and reactivity but differ in their specific properties and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
170082-99-2 |
|---|---|
Molecular Formula |
C4H10NO8P |
Molecular Weight |
231.10 g/mol |
IUPAC Name |
(2S)-2-aminobutanedioic acid;phosphoric acid |
InChI |
InChI=1S/C4H7NO4.H3O4P/c5-2(4(8)9)1-3(6)7;1-5(2,3)4/h2H,1,5H2,(H,6,7)(H,8,9);(H3,1,2,3,4)/t2-;/m0./s1 |
InChI Key |
TYBFYWFTPNZNIS-DKWTVANSSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(=O)O.OP(=O)(O)O |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)O.OP(=O)(O)O |
Related CAS |
170082-99-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2-Ethylhexyl)oxy]methanediol](/img/structure/B12658584.png)













